Cas no 85943-26-6 (5-tert-butyl-2-methoxybenzaldehyde)

5-tert-butyl-2-methoxybenzaldehyde structure
85943-26-6 structure
Product Name:5-tert-butyl-2-methoxybenzaldehyde
Numero CAS:85943-26-6
MF:C12H16O2
MW:192.254243850708
MDL:MFCD06246086
CID:662892
PubChem ID:6490877
Update Time:2024-10-26

5-tert-butyl-2-methoxybenzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzaldehyde, 5-(1,1-dimethylethyl)-2-methoxy-
    • 5-(TERT-BUTYL)-2-METHOXYBENZALDEHYDE
    • 5-(tert-Butyl)-2-methoxybenzenecarbaldehyde
    • 5-tert-butyl-2-methoxybenzaldehyde
    • NULL
    • 2-MeO-5-t-BuC6H3CHO
    • 2-methoxy-5-t-butylbenzaldehyde
    • 5-t-butyl-2-methoxybenzaldehyde
    • 5-tert-Butyl-2-methoxy-benzaldehyde
    • 5-(1,1-Dimethylethyl)-2-methoxybenzaldehyde (ACI)
    • 4-(tert-Butyl)-2-formylanisole
    • CS-0105465
    • AKOS000303268
    • 5-(tert-Butyl)-o-anisaldehyde
    • DTXSID70424613
    • J-516409
    • SY229140
    • 5-(1,1-Dimethylethyl)-2-methoxybenzaldehyde;
    • MFCD06246086
    • 85943-26-6
    • CA-0854
    • SCHEMBL4186655
    • DB-056889
    • MDL: MFCD06246086
    • Inchi: 1S/C12H16O2/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-8H,1-4H3
    • Chiave InChI: OBYAZZBWVOYPRX-UHFFFAOYSA-N
    • Sorrisi: O=CC1C(OC)=CC=C(C(C)(C)C)C=1

Proprietà calcolate

  • Massa esatta: 192.11500
  • Massa monoisotopica: 192.115029749g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 193
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • PSA: 26.30000
  • LogP: 2.80520

5-tert-butyl-2-methoxybenzaldehyde Informazioni sulla sicurezza

  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:IRRITANT

5-tert-butyl-2-methoxybenzaldehyde Dati doganali

  • CODICE SA:2912499000
  • Dati doganali:

    Codice doganale cinese:

    2912499000

    Panoramica:

    291249 9000. altri eteri di aldeide Aldeidi, fenoli e aldeide contenenti altri gruppi contenenti ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso a, aspetto della tetraformaldeide

    Riassunto:

    291249 9000. altri aldeideeteri, aldeidefenoli e aldeide aventi altra funzione ossigenata. IVA:17,0%. Aliquota di sconto fiscale:9,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%

5-tert-butyl-2-methoxybenzaldehyde Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B702608-250mg
5-tert-Butyl-2-methoxybenzaldehyde
85943-26-6
250mg
$ 81.00 2023-09-08
TRC
B702608-500mg
5-tert-Butyl-2-methoxybenzaldehyde
85943-26-6
500mg
$ 121.00 2023-09-08
TRC
B702608-1g
5-tert-Butyl-2-methoxybenzaldehyde
85943-26-6
1g
$ 167.00 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
015751-500mg
5-(tert-Butyl)-2-methoxybenzenecarbaldehyde
85943-26-6
500mg
2941CNY 2021-05-07
Apollo Scientific
OR15246-1g
5-(tert-Butyl)-2-methoxybenzaldehyde
85943-26-6 98%
1g
£63.00 2025-02-19
Apollo Scientific
OR15246-5g
5-(tert-Butyl)-2-methoxybenzaldehyde
85943-26-6 98%
5g
£320.00 2023-01-19
eNovation Chemicals LLC
Y0994577-10g
5-(tert-Butyl)-2-methoxybenzaldehyde
85943-26-6 95%
10g
$555 2024-08-02
eNovation Chemicals LLC
D956891-5g
Benzaldehyde, 5-(1,1-dimethylethyl)-2-methoxy-
85943-26-6 95%
5g
$60 2024-06-07
eNovation Chemicals LLC
D956891-10g
Benzaldehyde, 5-(1,1-dimethylethyl)-2-methoxy-
85943-26-6 95%
10g
$70 2024-06-07
abcr
AB236733-1 g
5-(tert-Butyl)-2-methoxybenzenecarbaldehyde; 95%
85943-26-6
1g
€111.20 2023-04-27

5-tert-butyl-2-methoxybenzaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 h, rt
Riferimento
Mechanistic Aspects of the Copolymerization of CO2 with Epoxides Using a Thermally Stable Single-Site Cobalt(III) Catalyst
Ren, Wei-Min; et al, Journal of the American Chemical Society, 2009, 131(32), 11509-11518

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile ;  rt; 8 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Riferimento
Postpolymerization Functionalization of Copolymers Produced from Carbon Dioxide and 2-Vinyloxirane: Amphiphilic/Water-Soluble CO2-Based Polycarbonates
Darensbourg, Donald J.; et al, Macromolecules (Washington, 2014, 47(12), 3806-3813

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Water
2.1 Reagents: Phosphorus oxychloride ;  0 °C; 35 °C
2.2 Solvents: 1,2-Dichloroethane ;  35 °C; 6 d, 35 °C
2.3 Reagents: Sodium acetate Solvents: Water ;  0 °C
Riferimento
Distyrylbenzene-based segmented conjugated polymers: Synthesis, thin film morphology and chemosensing of hydrophobic and hydrophilic nitroaromatics in aqueous media
Almassio, Marcela F.; et al, Polymer, 2017, 113, 167-179

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Dichloromethane ;  0 °C; overnight, rt
1.2 Reagents: Sodium bisulfite Solvents: Water ;  rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
2.2 2 h, rt
2.3 Solvents: Water ;  0 °C
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -50 °C; -50 °C → -78 °C
3.2 -78 °C; 1 h, -78 °C; -78 °C → rt; 12 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Control of the Reversibility of Excited-State Intramolecular Proton Transfer (ESIPT) Reaction: Host-Polarity Tuning White Organic Light Emitting Diode on a New Thiazolo[5,4-d]thiazole ESIPT System
Zhang, Zhiyun; et al, Chemistry of Materials, 2016, 28(23), 8815-8824

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 h, rt
Riferimento
Asymmetric Pentafulvene Carbometalation-Access to Enantiopure Titanocene Dichlorides of Biological Relevance
Cini, Melchior; et al, Angewandte Chemie, 2015, 54(47), 14179-14182

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  rt
Riferimento
Unsymmetric salen ligands bearing a Lewis base: intramolecularly cooperative catalysis for cyanosilylation of aldehydes
Wen, Ye-Qian; et al, Organic & Biomolecular Chemistry, 2011, 9(18), 6323-6330

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -50 °C; -50 °C → -78 °C
1.2 -78 °C; 1 h, -78 °C; -78 °C → rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Control of the Reversibility of Excited-State Intramolecular Proton Transfer (ESIPT) Reaction: Host-Polarity Tuning White Organic Light Emitting Diode on a New Thiazolo[5,4-d]thiazole ESIPT System
Zhang, Zhiyun; et al, Chemistry of Materials, 2016, 28(23), 8815-8824

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Trifluoroacetic acid
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Mono- and diformylation of 4-substituted phenols. A new application of the Duff reaction
Lindoy, Leonard F.; et al, Synthesis, 1998, (7), 1029-1032

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
An improved synthesis of 1,3-bis(5-tert-butyl-2-substituted phenyl)propanes
Yamato, Takehiko; et al, Organic Preparations and Procedures International, 1987, 19(1), 39-44

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 35 °C
1.2 Solvents: 1,2-Dichloroethane ;  35 °C; 6 d, 35 °C
1.3 Reagents: Sodium acetate Solvents: Water ;  0 °C
Riferimento
Distyrylbenzene-based segmented conjugated polymers: Synthesis, thin film morphology and chemosensing of hydrophobic and hydrophilic nitroaromatics in aqueous media
Almassio, Marcela F.; et al, Polymer, 2017, 113, 167-179

Metodo di produzione 11

Condizioni di reazione
Riferimento
Artificial transaminases linking pyridoxamine to binding cavities: controlling the geometry
Breslow, Ronald; et al, Journal of the American Chemical Society, 1990, 112(13), 5212-19

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Bromine Catalysts: Iron Solvents: Carbon tetrachloride
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether
2.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
An improved synthesis of 1,3-bis(5-tert-butyl-2-substituted phenyl)propanes
Yamato, Takehiko; et al, Organic Preparations and Procedures International, 1987, 19(1), 39-44

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
1.2 2 h, rt
1.3 Solvents: Water ;  0 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -50 °C; -50 °C → -78 °C
2.2 -78 °C; 1 h, -78 °C; -78 °C → rt; 12 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Control of the Reversibility of Excited-State Intramolecular Proton Transfer (ESIPT) Reaction: Host-Polarity Tuning White Organic Light Emitting Diode on a New Thiazolo[5,4-d]thiazole ESIPT System
Zhang, Zhiyun; et al, Chemistry of Materials, 2016, 28(23), 8815-8824

5-tert-butyl-2-methoxybenzaldehyde Raw materials

5-tert-butyl-2-methoxybenzaldehyde Preparation Products

Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd